3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol is a fluorinated organic compound with the molecular formula C10H12F3NO. It is characterized by the presence of amino, difluoro, and fluoro-methylphenyl groups, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-5-methylbenzaldehyde with difluoromethylamine under controlled conditions to form the intermediate, which is then subjected to further reactions to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol: Similar in structure but lacks the additional fluorine atom on the phenyl ring.
3-Amino-2,2-difluoropropan-1-ol: A simpler compound with fewer substituents, used in different contexts.
Uniqueness
3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol is unique due to its specific combination of fluorine atoms and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6-2-7(4-8(11)3-6)9(14)10(12,13)5-15/h2-4,9,15H,5,14H2,1H3 |
InChI Key |
BDIVMEJDARBARV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(CO)(F)F)N |
Origin of Product |
United States |
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